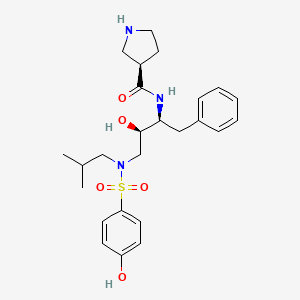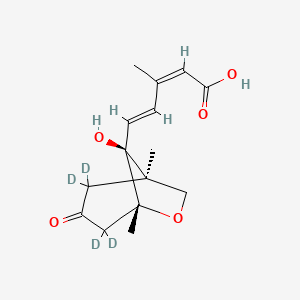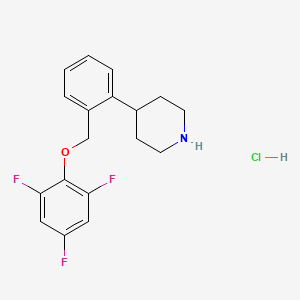
Ampreloxetine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampreloxetine hydrochloride is a novel, selective, long-acting norepinephrine reuptake inhibitor. It is being investigated as a once-daily oral treatment for symptomatic neurogenic orthostatic hypotension in patients with autonomic synucleinopathies . This compound is also under investigation for its potential use in treating attention-deficit/hyperactive disorder and fibromyalgia pain .
Métodos De Preparación
The synthesis of ampreloxetine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Ampreloxetine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ampreloxetine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine reuptake inhibition.
Biology: It is used to investigate the role of norepinephrine in various physiological processes.
Medicine: It is being studied for its potential therapeutic effects in treating neurogenic orthostatic hypotension, attention-deficit/hyperactive disorder, and fibromyalgia pain
Mecanismo De Acción
Ampreloxetine hydrochloride exerts its effects by inhibiting the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors. The molecular targets involved include the norepinephrine transporter and various adrenergic receptors .
Comparación Con Compuestos Similares
Ampreloxetine hydrochloride is unique compared to other norepinephrine reuptake inhibitors due to its long-acting nature and selectivity. Similar compounds include:
Atomoxetine: Another norepinephrine reuptake inhibitor used to treat attention-deficit/hyperactive disorder.
Reboxetine: A norepinephrine reuptake inhibitor used to treat depression.
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.
This compound’s uniqueness lies in its long duration of action and its potential use in treating a broader range of conditions .
Propiedades
Número CAS |
1227056-87-2 |
|---|---|
Fórmula molecular |
C18H19ClF3NO |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H18F3NO.ClH/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;/h1-4,9-10,12,22H,5-8,11H2;1H |
Clave InChI |
RVUPIJWDTBFULZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


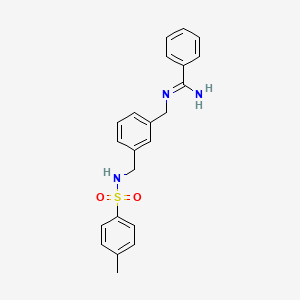


![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
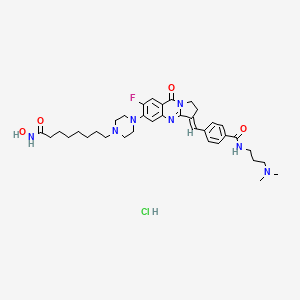


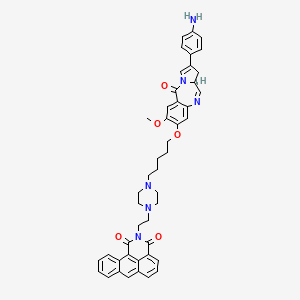
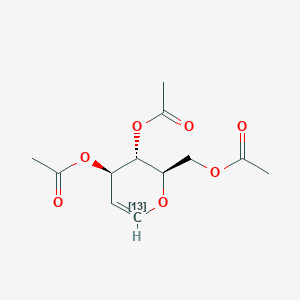
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
